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molecular formula C11H19NO2 B8416257 Cyclohexanecarboxylic acid (4-oxo-butyl)-amide

Cyclohexanecarboxylic acid (4-oxo-butyl)-amide

Cat. No. B8416257
M. Wt: 197.27 g/mol
InChI Key: SPQONHBIHUFGES-UHFFFAOYSA-N
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Patent
US08389555B2

Procedure details

1.09 g (4 mmol) 20A, 5 mL acetic acid, 2.5 mL 1N aqueous hydrochloric acid and 20 mL ethanol are put together and stirred for 16 hours under argon atmosphere. Ethanol is evaporated. Then the resulting residue is dispersed in dichloromethane and extracted with saturated sodium bicarbonate solution. The organic phase is dried with sodium sulfate and the solvent evaporated in vacuum. The crude product is obtained in almost quantitative yield.
Name
20A
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][CH2:6][CH2:7][NH:8][C:9]([CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)=[O:10])C.C(O)(=O)C.Cl>C(O)C>[O:3]=[CH:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]([CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)=[O:10]

Inputs

Step One
Name
20A
Quantity
1.09 g
Type
reactant
Smiles
C(C)OC(CCCNC(=O)C1CCCCC1)OCC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 hours under argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol is evaporated
ADDITION
Type
ADDITION
Details
Then the resulting residue is dispersed in dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=CCCCNC(=O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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